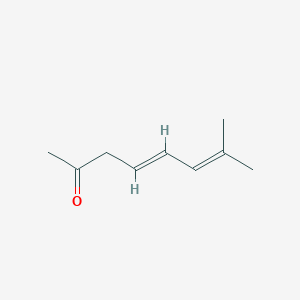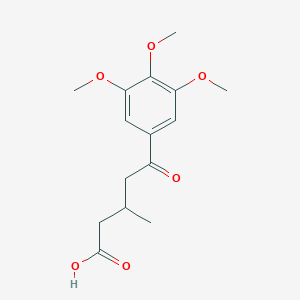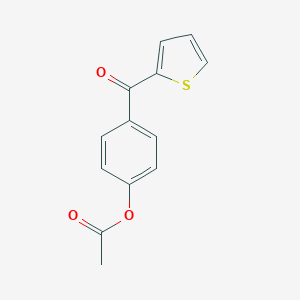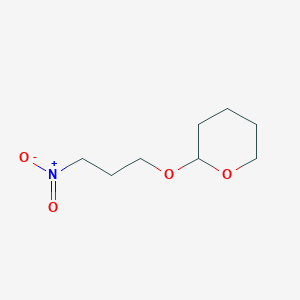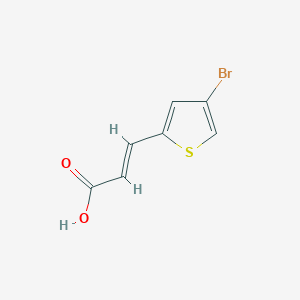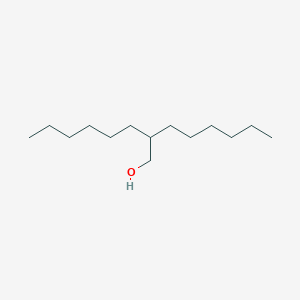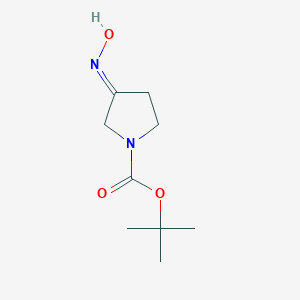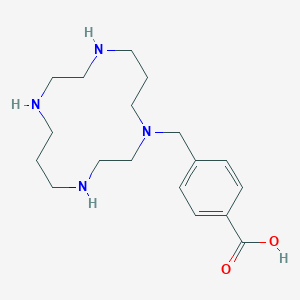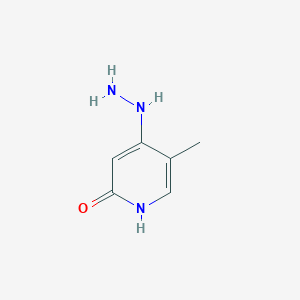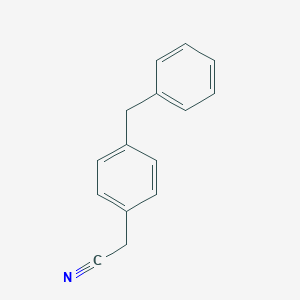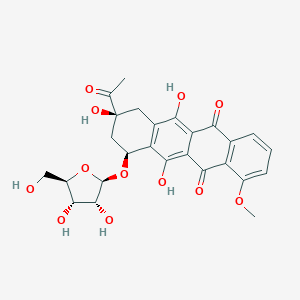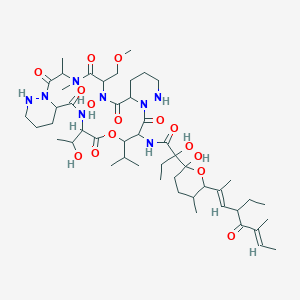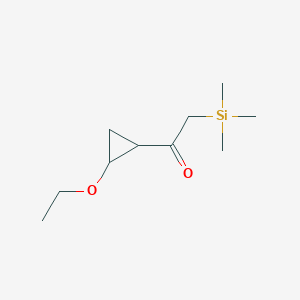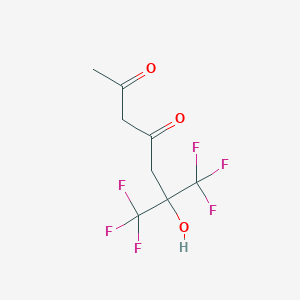
2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. This compound is also known as HHT or 2,4,6-trifluoro-3-hydroxyheptan-3-one, and it is a member of the class of compounds known as trifluoromethyl ketones.
Mécanisme D'action
The mechanism of action of 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- is not fully understood, but it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective reagent for organic synthesis. However, one of the limitations is that it is highly reactive and can be toxic in high concentrations. It also has a short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research and development of 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl-. One of the most promising areas is in the development of new drugs for the treatment of cancer and other diseases. It may also have potential applications in the development of new materials and catalysts for organic synthesis. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
The synthesis of 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- is a complex process that involves multiple steps. One of the commonly used methods is the reaction between 2,4-pentanedione and trifluoroacetic acid in the presence of a catalyst. The reaction produces 2,4-Heptanedione, which is then further reacted with hydroxylamine hydrochloride to produce 2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl-. Other methods include the reaction between 2,4-pentanedione and trifluoromethyl hydroxylamine, or the reaction between 2,4-pentanedione and trifluoromethyl hydroxylamine hydrochloride in the presence of a base.
Applications De Recherche Scientifique
2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of organic synthesis, where it can be used as a reagent for the synthesis of various organic compounds. It has also been studied for its potential use in the development of new drugs, particularly in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
101913-70-6 |
|---|---|
Nom du produit |
2,4-Heptanedione, 6-hydroxy-7,7,7-trifluoro-6-trifluoromethyl- |
Formule moléculaire |
C8H8F6O3 |
Poids moléculaire |
266.14 g/mol |
Nom IUPAC |
7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptane-2,4-dione |
InChI |
InChI=1S/C8H8F6O3/c1-4(15)2-5(16)3-6(17,7(9,10)11)8(12,13)14/h17H,2-3H2,1H3 |
Clé InChI |
GFJDOGDBHNOIOK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
SMILES canonique |
CC(=O)CC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Autres numéros CAS |
101913-70-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
